molecular formula C17H15FN2O3 B2780877 2-(4-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921544-40-3

2-(4-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No. B2780877
CAS RN: 921544-40-3
M. Wt: 314.316
InChI Key: ZOMAONOJRKKJPO-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as TAK-659 and belongs to the class of kinase inhibitors.

Scientific Research Applications

Photoreactions in Drug Compounds

One study explored the photoreactions of flutamide, a drug with a somewhat structurally related compound, in different solvents. This research found that flutamide undergoes various photoreactions depending on the solvent, which has implications for understanding the stability and reactivity of similar compounds under light exposure (Watanabe et al., 2015).

Anticonvulsant and Antidepressant Effects

Another study investigated the synthesis and evaluation of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives for their anticonvulsant and antidepressant activities. This research highlights the therapeutic potential of structurally related compounds in treating neurological disorders (Zhen et al., 2015).

Antibacterial Agents

Research into novel oxazolidinone antibacterial agents, including compounds with related structural features, demonstrates the importance of such compounds in developing new antibiotics with a unique mechanism of action against various bacterial pathogens (Zurenko et al., 1996).

Antimicrobial Activity

A study on the synthesis and evaluation of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives revealed their promising antibacterial and antifungal activities. This research underscores the potential of similar compounds in addressing antimicrobial resistance (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-20-15-7-4-13(8-11(15)9-17(20)22)19-16(21)10-23-14-5-2-12(18)3-6-14/h2-8H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMAONOJRKKJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

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